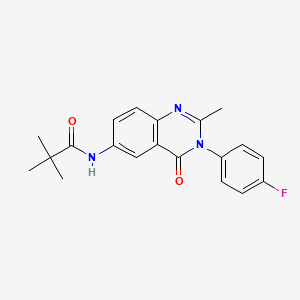

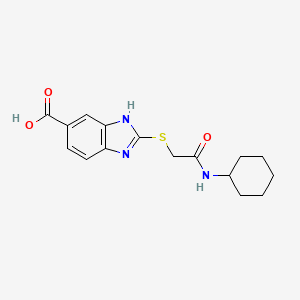

乙酸-6-氟-4-((2-甲基苯甲基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

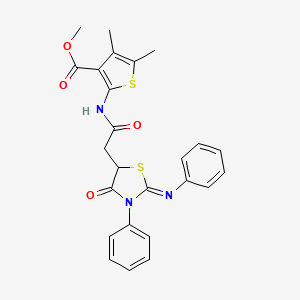

This compound is a derivative of quinolone, a type of synthetic antimicrobial agent. Quinolones are known for their broad-spectrum antibacterial activity . The specific compound you mentioned has a fluoro group at the 6th position and a 2-methylbenzylamino group at the 4th position of the quinolone core structure. These substitutions might influence its biological activity, but without specific studies on this compound, it’s hard to predict its exact properties or uses .

Molecular Structure Analysis

Quinolones have a bicyclic structure, with a benzene ring fused to a pyridone ring. The presence of the fluoro group at the 6th position and the 2-methylbenzylamino group at the 4th position would likely influence the compound’s electronic structure and potentially its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group could increase its lipophilicity, potentially influencing its absorption and distribution in the body .科学研究应用

合成化学应用

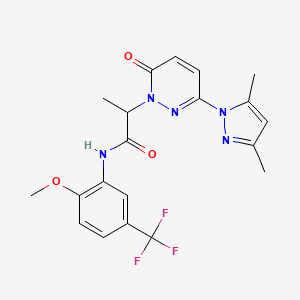

喹啉衍生物,包括 6-氟-4-((2-甲基苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸乙酯,因其作为荧光团的效率而被探索,在生物化学和医学中具有研究生物系统的潜在应用。这些化合物通过各种化学反应合成,突出了它们在开发用于生化分析的新型、灵敏和选择性化合物中的相关性 (Aleksanyan & Hambardzumyan, 2013)。对这些衍生物的进一步研究揭示了它们作为抗氧化剂和辐射保护剂的潜力,强调了持续寻找具有增强选择性和灵敏性的新型化合物以用于科学应用。

分子对接和药理潜力

已经合成并评估了 6-氟-4-((2-甲基苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸乙酯衍生物对酪氨酸激酶(如 VEGFR-2 和 EGFR)的抑制活性。这些化合物对各种人类癌细胞系表现出有效的细胞毒活性,表明它们作为抗癌剂的潜力。合成涉及 S-芳基化方法,并且使用 NMR、拉曼光谱和红外光谱等技术表征化合物 (Riadi et al., 2021)。这突出了 6-氟-4-((2-甲基苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸乙酯衍生物在开发具有潜在抗癌特性的新药中的作用。

在光物理性质研究中的作用

已经研究了诺氟沙星及其衍生物(包括 6-氟-4-((2-甲基苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸乙酯)的光物理性质,以评估它们在各种介质中的行为。这些研究提供了通过分子内电子转移失活单重激发态机制的见解,有助于我们了解这些化合物的な光稳定性和荧光性质。这项研究对于设计具有优化光物理性质的荧光探针和材料以用于传感和成像至关重要 (Cuquerella, Miranda, & Bosca, 2006)。

抗菌剂的开发

已经对喹啉-3-羧酸盐的抗菌活性进行了研究,以探索它们作为抗菌剂的潜力。这包括合成和评估源自邻氨基苯甲酮的 2-氯喹啉-3-羧酸乙酯,它们已显示出对枯草芽孢杆菌和霍乱弧菌的中等活性。这些发现为持续寻找对抗耐药菌株的新抗菌化合物做出了贡献 (Krishnakumar et al., 2012)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate are likely to be bacterial DNA-gyrase . This compound belongs to the fluoroquinolone family, which is known for its high antibacterial activity .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This enzyme is essential for bacteria reproduction, and its inhibition leads to the cessation of bacterial growth .

Biochemical Pathways

The affected pathway is the DNA replication process in bacteria. By inhibiting DNA-gyrase, the compound prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This results in the inhibition of bacterial growth and proliferation.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methylbenzylamine with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "2-methylbenzylamine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 g, 4.2 mmol) and 2-methylbenzylamine (0.6 mL, 4.8 mmol) in methanol (10 mL) and acetic acid (1 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.3 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using hexane/ethyl acetate (7:3) as the eluent to obtain Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate as a yellow solid (1.0 g, 80% yield)." ] } | |

CAS 编号 |

1251670-71-9 |

分子式 |

C20H19FN2O3 |

分子量 |

354.381 |

IUPAC 名称 |

ethyl 6-fluoro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

InChI 键 |

IQPYESDEOMNJSJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CC=C3C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2783993.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)

![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)

![4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-N-methylmorpholine-2-carboxamide](/img/structure/B2784012.png)